molecular formula C20H22N2O2S B3462456 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide CAS No. 6032-86-6

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide

Cat. No. B3462456
CAS RN: 6032-86-6
M. Wt: 354.5 g/mol
InChI Key: UABCALXSSIGISF-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide, also known as CTB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTB belongs to the family of cyclopentathiophene derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide, along with its derivatives, has been a subject of interest in the synthesis of various chemical compounds. For example, a study by Younes et al. (2020) discusses the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. These compounds exhibit significant solid-state properties and hydrogen bonding interactions, as revealed by X-ray crystallography and other analytical techniques (Younes et al., 2020).

Antitumor Applications

Research has also explored the potential of these compounds in antitumor applications. Wardakhan et al. (2013) synthesized various hydrazide and hydrazide-hydrazone derivatives, demonstrating their inhibitory effects against human tumor cell lines. This study highlights the potential of these compounds in developing new anticancer agents (Wardakhan et al., 2013).

Application in Solar Cells

The derivatives of the compound have found applications in the development of organic solar cells. For instance, Kan et al. (2018) reported on a small-molecule acceptor based on a structure similar to this compound for use in ternary organic solar cells. This resulted in significant power conversion efficiency, highlighting the material's potential in photovoltaic applications (Kan et al., 2018).

Melanoma Cytotoxicity

Another notable application is in the field of melanoma treatment. Wolf et al. (2004) investigated benzamide derivatives conjugated with alkylating cytostatics, which exhibited increased toxicity against melanoma cells. These findings support the use of benzamide-mediated delivery of cytostatics in melanoma cells (Wolf et al., 2004).

Chemical Reactions and Properties

Browne et al. (1981) explored the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles.

This study provides insights into the chemical reactions and structural properties of benzamide derivatives, contributing to the understanding of their chemical behavior (Browne et al., 1981).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-13(2)10-11-24-15-8-6-14(7-9-15)19(23)22-20-17(12-21)16-4-3-5-18(16)25-20/h6-9,13H,3-5,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABCALXSSIGISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360542
Record name STK000708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6032-86-6
Record name STK000708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide
Reactant of Route 6
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide

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